molecular formula C15H15Cl2NO3S B2438891 4,5-dichloro-N-(2-ethoxyphenyl)-2-methylbenzene-1-sulfonamide CAS No. 1018159-32-4

4,5-dichloro-N-(2-ethoxyphenyl)-2-methylbenzene-1-sulfonamide

Cat. No.: B2438891
CAS No.: 1018159-32-4
M. Wt: 360.25
InChI Key: KRWZWMFNVXNHAW-UHFFFAOYSA-N
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Description

4,5-Dichloro-N-(2-ethoxyphenyl)-2-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzene ring substituted with chlorine, ethoxy, and methyl groups, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-N-(2-ethoxyphenyl)-2-methylbenzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4,5-dichloro-2-methylbenzenesulfonyl chloride and 2-ethoxyaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4,5-dichloro-2-methylbenzenesulfonyl chloride is reacted with 2-ethoxyaniline in an appropriate solvent like dichloromethane or chloroform at a controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. Continuous flow reactors and automated systems might be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the chlorine atoms.

    Oxidation: Oxidized forms of the sulfonamide group.

    Reduction: Reduced forms of the sulfonamide group.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Antibacterial Agents: Potential use in developing new antibacterial drugs.

    Enzyme Inhibition: Studied for its ability to inhibit certain enzymes.

Medicine

    Pharmaceuticals: Investigated for therapeutic applications due to its sulfonamide structure.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-dichloro-N-(2-ethoxyphenyl)-2-methylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The chlorine and ethoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-methylbenzenesulfonamide: Lacks the ethoxyphenyl group.

    N-(2-Ethoxyphenyl)-2-methylbenzenesulfonamide: Lacks the chlorine substituents.

Uniqueness

4,5-Dichloro-N-(2-ethoxyphenyl)-2-methylbenzene-1-sulfonamide is unique due to the combination of chlorine, ethoxy, and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4,5-dichloro-N-(2-ethoxyphenyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO3S/c1-3-21-14-7-5-4-6-13(14)18-22(19,20)15-9-12(17)11(16)8-10(15)2/h4-9,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWZWMFNVXNHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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